2-(3-Methoxyphenyl)-cyclopentanol
Description
2-(3-Methoxyphenyl)-cyclopentanol is a cyclopentanol derivative featuring a 3-methoxyphenyl substituent at the 2-position of the cyclopentanol ring. The methoxy group enhances lipophilicity, influencing solubility and interaction with biological targets or olfactory receptors .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3 |
InChI Key |
ZZJSHOVKTLXTJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCC2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The methoxy group in 2-(3-Methoxyphenyl)-cyclopentanol may impart subtle floral or woody notes, distinct from alkyl-substituted analogs, which exhibit weaker or greener profiles .
- Cyclopentanol derivatives with bulky substituents (e.g., tert-butyl) show diminished odor strength, suggesting steric hindrance affects receptor interaction .
Pharmaceutical and Bioactive Analogues
Several cyclohexanol/cyclohexanone derivatives with 3-methoxyphenyl groups exhibit pharmacological relevance:
Cyclohexanone Derivatives
- Methoxisopropamine (2-(3-Methoxyphenyl)-2-[(propan-2-yl)amino]cyclohexan-1-one): A psychoactive compound with a cyclohexanone core and amino substitution.
- 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one: Structural similarity to methoxisopropamine but with an ethylamino group. Demonstrates how amino substituents on the cyclohexanone ring modulate receptor affinity .
Cyclohexanol Derivatives
- 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol: A tramadol-related impurity with a dimethylaminomethyl group. Highlights the role of hydroxyl and amino groups in opioid receptor binding, differing from cyclopentanol’s simpler structure .
Key Observations :
- Cyclopentanol derivatives lack the amino functional groups critical for CNS activity in cyclohexanone/cyclohexanol analogs.
Fluorinated and Heterocyclic Derivatives
- 1-(2-Fluoro-3-methylphenyl)cyclopentanol: A fluorinated analog with a 3-methylphenyl group.
- 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclopentyl]phenol: Combines a cyclopentanol core with a phenol and dimethylaminomethyl group. The phenol group introduces polarity, contrasting with the methoxy group’s lipophilicity .
Key Observations :
- Electron-withdrawing groups (e.g., fluorine) or polar substituents (e.g., phenol) significantly alter physicochemical properties compared to methoxy-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
